ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an indole moiety, and a morpholine group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate: Similar in structure but lacks the indole and thiophene rings.
2-(4-chloroanilino)-7-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde: Contains a pyrimidine ring instead of the thiophene ring.
4-(4-chloroanilino)-2-{[2-(4-morpholinyl)ethyl]amino}-4-oxobutanoic acid: Similar functional groups but different core structure.
Properties
Molecular Formula |
C28H26ClN3O5S |
---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H26ClN3O5S/c1-2-37-28(35)25-26(34)23(38-27(25)30-20-9-7-19(29)8-10-20)15-18-16-32(22-6-4-3-5-21(18)22)17-24(33)31-11-13-36-14-12-31/h3-10,15-16,34H,2,11-14,17H2,1H3/b23-15-,30-27? |
InChI Key |
CXARSBZXAMYMBX-QCRXEWDHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/SC1=NC5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)SC1=NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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